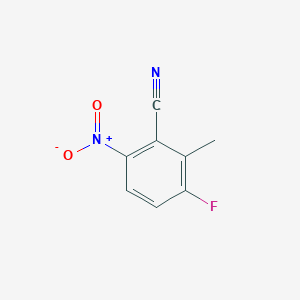

3-Fluoro-2-methyl-6-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-2-methyl-6-nitrobenzonitrile” is a chemical compound with the CAS number 1255241-44-1 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of “3-Fluoro-2-methyl-6-nitrobenzonitrile” is 180.14 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical form of “3-Fluoro-2-methyl-6-nitrobenzonitrile” is a powder . Its predicted boiling point is 324.5±42.0 °C and its predicted density is 1.35±0.1 g/cm3 .Scientific Research Applications

Chemical Synthesis and Derivative Formation

3-Fluoro-2-methyl-6-nitrobenzonitrile has been utilized in various chemical synthesis processes. For instance, its analogues, like 2-Fluoro-5-nitrobenzonitrile, have been prepared and reacted with amines, amino acids, and NH-heteroaromatic compounds, contributing to the development of N-(2-cyano-4-nitrophenyl) derivatives. These derivatives have been studied for their proton magnetic resonance spectra, providing insights into the structural aspects of such compounds (Wilshire, 1967).

Radiochemistry and Imaging Agents

In radiochemistry, 3-Fluoro-2-methyl-6-nitrobenzonitrile-related compounds have shown promise. For example, the radiotracer [(18)F]FPEB, a derivative, has been investigated as a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5). This research included the development of automated radiosynthesis methods for clinical research, highlighting its potential in medical imaging and diagnostics (Lim et al., 2014).

Synthesis Techniques and Pesticide Development

The synthesis of 3-Fluoro-2-methyl-6-nitrobenzonitrile and its related compounds has also been a subject of study. A method using ortho-toluidine as a raw material led to the successful synthesis of 3-fluoro-4-methylbenzonitrile through various reactions. This synthesis method is noteworthy for its control and productivity, and the resulting product is considered significant for the development and production of new pesticides (Min, 2006).

Structural and Molecular Studies

Studies have also been conducted on the structures of related o-nitrobenzonitriles, which include compounds like 6-methyl-, 6-chloro-, and 5-chloro-2-nitrobenzonitrile, as well as 2,6-dinitrobenzonitrile. These studies provide detailed insights into the molecular structures and potential reactivities of these compounds, which can be extrapolated to understand the structural properties of 3-Fluoro-2-methyl-6-nitrobenzonitrile (Britton & Cramer, 1996).

Application in Pharmaceutical Synthesis

The compound has applications in pharmaceutical synthesis as well. For instance, its structural analogues have been used in the synthesis of fluorine-containing quinoline-2,3-dicarboxylates, a process crucial for developing certain pharmaceuticals (Kotovskaya et al., 2009).

Thermodynamic and Structural Analysis

Thermodynamic functions for the solubility of related compounds, like 3-nitrobenzonitrile, in various organic solvents have been studied. This research provides valuable data for understanding the solubility behavior of 3-Fluoro-2-methyl-6-nitrobenzonitrile in different solvents, which is essential for its application in various chemical processes (Chen et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-fluoro-2-methyl-6-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARJFUGLPPAQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)

![Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430790.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)

![2-((2-chlorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430794.png)

![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430798.png)

![3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2430801.png)